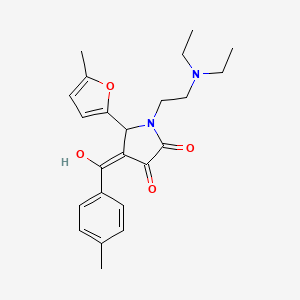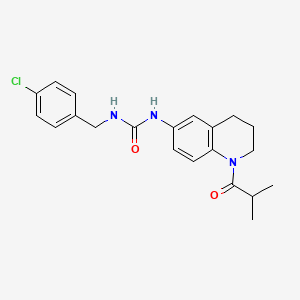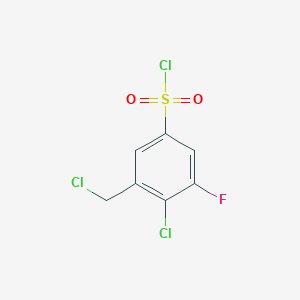
4-Chloro-3-(chloromethyl)-5-fluorobenzenesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-(chloromethyl)-5-fluorobenzenesulfonyl chloride is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of chloro, chloromethyl, and fluorine substituents on a benzenesulfonyl chloride backbone, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(chloromethyl)-5-fluorobenzenesulfonyl chloride typically involves the chlorination and fluorination of suitable aromatic precursors. One common method includes the sulfonylation of 4-chloro-3-(chloromethyl)-5-fluorobenzene using chlorosulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high throughput. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.
化学反応の分析
Types of Reactions
4-Chloro-3-(chloromethyl)-5-fluorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound readily participates in nucleophilic substitution reactions due to the presence of electron-withdrawing groups, making it susceptible to attack by nucleophiles.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, although the presence of multiple substituents may influence the regioselectivity of these reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Electrophilic Aromatic Substitution: Reagents such as sulfuric acid, nitric acid, and halogens are used under controlled conditions to achieve selective substitution.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield sulfonamide derivatives, while electrophilic aromatic substitution can introduce additional functional groups onto the aromatic ring.
科学的研究の応用
4-Chloro-3-(chloromethyl)-5-fluorobenzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is employed in the development of bioactive molecules and as a reagent in biochemical assays.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the field of oncology and anti-inflammatory drugs.
Industry: The compound is utilized in the production of specialty chemicals and as a building block for advanced materials.
作用機序
The mechanism of action of 4-Chloro-3-(chloromethyl)-5-fluorobenzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The electron-withdrawing groups on the aromatic ring enhance its electrophilicity, making it a suitable candidate for various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.
類似化合物との比較
Similar Compounds
4-Chloro-3-methylphenol: An organic compound with similar chloro and methyl substituents but lacks the sulfonyl chloride group.
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: Contains a trifluoromethyl group instead of a fluorine atom and an isocyanate group instead of a sulfonyl chloride group.
2-Bromo-4-chlorobenzaldehyde: Features bromine and chlorine substituents on a benzaldehyde backbone.
Uniqueness
4-Chloro-3-(chloromethyl)-5-fluorobenzenesulfonyl chloride is unique due to the combination of chloro, chloromethyl, and fluorine substituents along with the sulfonyl chloride group. This unique structure imparts distinct reactivity and makes it a valuable intermediate in various synthetic pathways.
特性
IUPAC Name |
4-chloro-3-(chloromethyl)-5-fluorobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3FO2S/c8-3-4-1-5(14(10,12)13)2-6(11)7(4)9/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAHULONZZDJFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CCl)Cl)F)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
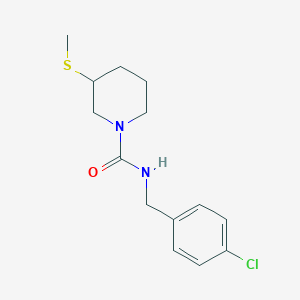
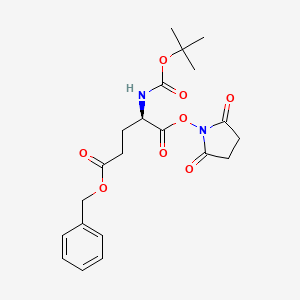
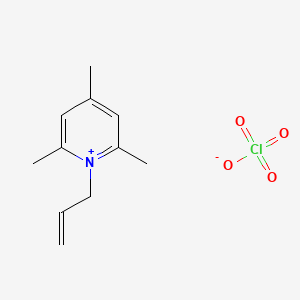
![1-(1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxamide](/img/structure/B2566360.png)
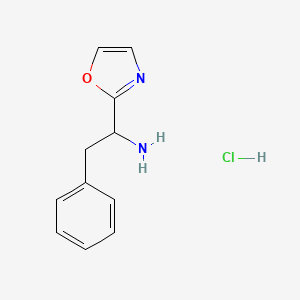

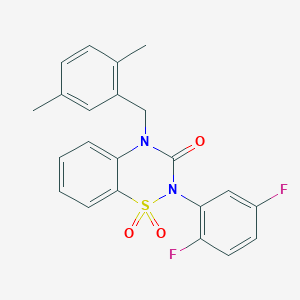

![methyl 5-(((4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2566368.png)
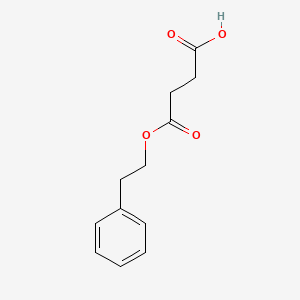

![2-[3-(phenoxymethyl)azetidine-1-carbonyl]quinoxaline](/img/structure/B2566372.png)
